

Comprehensive Validation Guide: 6-Fluoroquinoxalin-2(1H)-one

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Compound of Interest

Compound Name: 6-Fluoroquinoxalin-2(1H)-one

CAS No.: 55687-23-5

Cat. No.: B1315290

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Structural Integrity, Regioisomer Discrimination, and Tautomeric Stability

Part 1: Executive Summary & The "Regioisomer Trap"

In the development of kinase inhibitors and fluoro-substituted antibiotics, **6-Fluoroquinoxalin-2(1H)-one** is a critical scaffold. However, its validation is frequently compromised by two analytical pitfalls:

- **The Regioisomer Trap:** The condensation of 4-fluoro-1,2-diaminobenzene with glyoxylic acid invariably produces a mixture of the 6-fluoro and 7-fluoro isomers. These isomers have identical mass (LCMS is blind here) and very similar polarity (co-elution on standard C18 HPLC).
- **Tautomeric Ambiguity:** The compound exists in a dynamic equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. Incorrect solvent choice during analysis can lead to broad, uninterpretable NMR signals, falsely suggesting low purity.

This guide provides a definitive, self-validating protocol to distinguish the 6-fluoro target from its 7-fluoro impurity and confirm the tautomeric state.

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of standard analytical techniques for this specific fluorinated heterocycle.

Method	Capability for 6-F vs. 7-F Discrimination	Capability for Tautomer ID	Throughput	Cost	Verdict
LC-MS (ESI)	None (Identical m/z 164.[1]1)	Low (Ionization varies)	High	Low	Screening Only
¹ H NMR (DMSO-d ₆)	High (Distinct aromatic splitting)	High (NH observation)	Medium	Low	Gold Standard
¹⁹ F NMR	Very High (Distinct chemical shifts)	Medium	High	Low	Best for Purity %
X-Ray Crystallography	Absolute	Absolute	Low	High	Ultimate Arbiter

Part 3: The Validation Logic (Mechanism & Causality)

Tautomeric Control: The Solvent Effect

To validate the structure, you must first stabilize it. Quinoxalin-2-ones prefer the lactam (NH, C=O) form in the solid state and polar aprotic solvents.

- Why DMSO-d₆? It acts as a hydrogen bond acceptor, stabilizing the NH proton. This slows the proton exchange rate, sharpening the NH signal (typically

12.0–12.5 ppm) and allowing observation of coupling to the aromatic ring.

- Avoid CDCl₃: In non-polar solvents, the lactim/lactam equilibrium is fast on the NMR timescale, causing peak broadening and "disappearing" protons.

Regioisomer Discrimination (The Core Challenge)

The definitive distinction lies in the spin-spin coupling patterns of the aromatic protons relative to the fluorine atom and the quinoxaline nitrogen.

- 6-Fluoro Isomer: The Fluorine is on C6.
 - H-5 (ortho to F): Appears as a doublet of doublets (dd) with a large (~9-10 Hz).
 - H-7 (ortho to F): Appears as a dd with .
 - H-8 (meta to F): Appears as a doublet or dd with a smaller (~6 Hz).
 - Key Feature: H-5 is spatially close to the N4 nitrogen, while H-8 is adjacent to the N1 (amide) nitrogen.
- 7-Fluoro Isomer: The Fluorine is on C7.
 - H-8 (ortho to F): Adjacent to the amide NH. The coupling pattern here is distinct because H-8 is para to the carbonyl.
 - H-5 (meta to F): Further from the amide functionality.

Part 4: Experimental Protocols

Protocol A: Definitive ¹H & ¹⁹F NMR Characterization

Objective: Unambiguous assignment of the 6-fluoro isomer.

Materials:

- Sample: >5 mg dry solid.
- Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
- Instrument: 400 MHz or higher.[2]

Step-by-Step:

- Dissolution: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary. Note: Turbidity indicates inorganic salts or polymerization.
- Acquisition (1H):
 - Pulse angle: 30°.
 - Relaxation delay (D1): >2.0 seconds (essential for integration of the acidic NH proton).
 - Scans: 16-64.[1]
- Acquisition (19F):
 - Reference: Internal CFC13 or calibrate relative to solvent lock.
 - Sweep width: Ensure -100 to -130 ppm is covered.[1]

Data Interpretation (Self-Validating Criteria):

- Criterion 1 (Tautomer): Look for a broad singlet at 12.4 ppm. Presence confirms the 2(1H)-one (lactam) form.
- Criterion 2 (Regioisomer):
 - 6-Fluoro: 19F signal typically appears around -110 to -112 ppm.[1]
 - 7-Fluoro: 19F signal is typically downfield shifted relative to the 6-F (approx -105 to -108 ppm) due to the electronic influence of the para NH group.

- Note: Exact shifts vary by concentration; splitting pattern is more reliable.

Protocol B: Recrystallization for X-Ray (The "Nuclear Option")

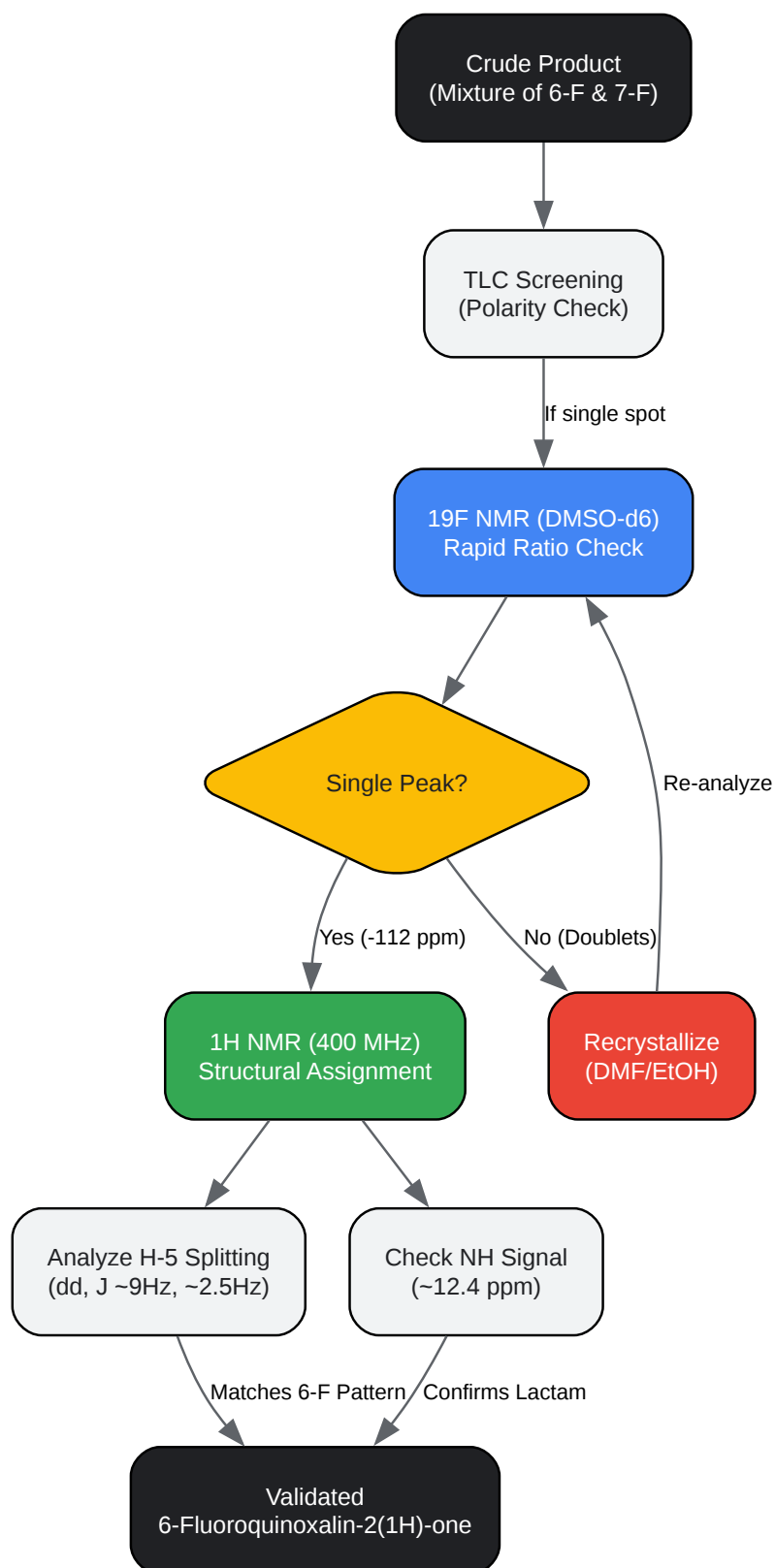
If NMR data is ambiguous due to overlapping peaks, grow single crystals.

- Solvent System: DMF/Ethanol (1:1).
- Method: Slow evaporation at room temperature.
- Target: Colorless monoclinic crystals.
- Validation: The C2-O bond length should be approx 1.22 Å (double bond character), confirming the ketone, while N1-C2 should be approx 1.36 Å (amide character).

Part 5: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical path to validate the 6-fluoro structure and reject the 7-fluoro impurity.

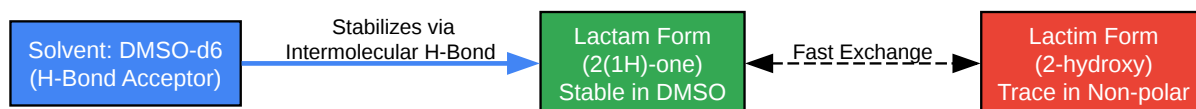


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Figure 1: Decision matrix for isolating and validating the 6-fluoro regioisomer. Note the feedback loop requiring recrystallization if ^{19}F NMR shows peak doubling.

Diagram 2: Tautomeric Equilibrium & Solvent Influence

Understanding this equilibrium is vital for interpreting the "disappearing" NH peak in NMR.



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Figure 2: The stabilization of the Lactam form by DMSO. In CDCl_3 , the equilibrium shifts right, broadening signals.

Part 6: Reference Data Comparison

Use this table to benchmark your experimental data.

Feature	6-Fluoroquinoxalin-2(1H)-one (Target)	7-Fluoroquinoxalin-2(1H)-one (Impurity)
^{19}F NMR Shift	-110 to -112 ppm (Multiplet)	-105 to -108 ppm (Multiplet)
H-3 Proton	Singlet, 8.0 - 8.2 ppm	Singlet, 8.0 - 8.2 ppm
H-5 Coupling	(Ortho)	(Meta)
C=O (IR)	Strong band 1660-1680 cm	Strong band 1660-1680 cm
Melting Point	High (>250°C, dec)	High (>250°C, dec)

Note: Chemical shifts are referenced to TMS in DMSO-d6. Exact values may fluctuate ± 0.5 ppm depending on concentration and temperature.

References

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